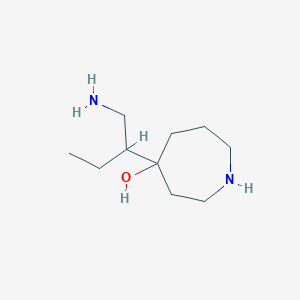

4-(1-Aminobutan-2-yl)azepan-4-ol

Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks in Organic Synthesis and Medicinal Chemistry

Chiral amino alcohols are a critical class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to a chiral carbon framework. Their importance is multifaceted, spanning from their role as fundamental synthons to their application as catalysts in asymmetric reactions.

Chiral amino alcohols are prevalent structural units in a vast array of biologically active molecules and complex natural products. nih.govfrontiersin.org They are considered essential building blocks for the synthesis of numerous pharmaceuticals. researchgate.netnih.gov For instance, the 1,2-amino alcohol moiety is found in over 300,000 compounds, including more than 2,000 natural products and over 80 FDA-approved drugs. nih.gov The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic synthesis, particularly for those containing sensitive functional groups like phenols or catechols. acs.org Their incorporation into molecular structures can significantly influence pharmacological activity, and they are key components in various classes of drugs. researchgate.net The development of efficient synthetic methods to access these chiral synthons is crucial for the advancement of medicinal chemistry and the synthesis of complex natural products. nih.gov

Beyond their role as structural components, chiral amino alcohols are extensively used as chiral ligands and auxiliaries in asymmetric catalysis. acs.org These molecules can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. researchgate.netnih.gov They have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including the addition of organozinc reagents to aldehydes and the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. researchgate.netmdpi.commdpi.com The structural rigidity and steric properties of the amino alcohol ligand are often critical for achieving high enantioselectivity. mdpi.com Furthermore, chiral amino alcohols can be covalently attached to a substrate as a chiral auxiliary, guiding a stereoselective transformation before being cleaved to afford the desired enantiomerically enriched product. acs.orgingentaconnect.com

Importance of Azepane Heterocycles in Contemporary Chemical and Biological Research

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in modern chemical and biological research. researchgate.netbenthamdirect.com Its prevalence in a wide range of bioactive compounds underscores its importance in drug discovery and development. nih.govlifechemicals.com

Seven-membered nitrogen heterocycles, such as azepanes and azepines, are integral components of numerous drugs and clinical candidates. nih.govresearchgate.net These scaffolds are found in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and central nervous system-related applications. nih.gov In fact, approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle, highlighting their significance in medicinal chemistry. rsc.org Over 20 drugs containing the azepane moiety have received FDA approval for treating various diseases. nih.gov The structural diversity and pharmacological properties of azepane-based compounds make them a focal point of research for the discovery of new therapeutic agents. researchgate.netnih.govnih.gov

| Drug Name | Therapeutic Application |

| Tolazamide | Type 2 Diabetes |

| Azelastine | Allergic Rhinitis |

| Bazedoxifene | Osteoporosis |

| Setastine | Allergic Conditions |

| Mecillinam | Bacterial Infections |

This table presents a selection of drugs containing the azepane scaffold and their primary therapeutic uses. lifechemicals.comwikipedia.org

The azepane ring is a non-planar, flexible seven-membered ring. lifechemicals.comslideshare.net This conformational flexibility is a key characteristic that can be crucial for its biological activity. lifechemicals.comrsc.org The azepane ring can adopt several low-energy conformations, with the twist-chair conformation often being the most stable. nih.gov The ability of the ring to adopt different shapes allows for an "induced-fit" when interacting with biological targets, which can confer specificity in molecular recognition. rsc.org However, this flexibility also presents a challenge in drug design. Therefore, strategies to control the conformation of the azepane ring, for instance, through the introduction of substituents, are an important area of research aimed at enhancing the potency and specificity of azepane-containing drugs. lifechemicals.comrsc.org

Rationale for Investigating 4-(1-Aminobutan-2-yl)azepan-4-ol as a Novel Azepane Amino Alcohol Derivative

The rationale for investigating this compound lies in the potential for synergistic or novel properties arising from the combination of the chiral amino alcohol and azepane motifs within a single molecule. The introduction of a chiral 1-aminobutan-2-yl substituent at the 4-position of the azepane ring, which also bears a hydroxyl group, creates a complex and unique three-dimensional structure with multiple stereocenters and functional groups.

This specific arrangement could lead to several areas of scientific interest:

Novel Pharmacological Profiles: The combination of the two pharmacophoric fragments may result in unique interactions with biological targets, potentially leading to novel therapeutic applications. The presence of both hydrogen bond donors (amino and hydroxyl groups) and a flexible heterocyclic scaffold could facilitate binding to a variety of enzymes or receptors. ontosight.aiontosight.ai

New Catalytic Applications: As a chiral, multifunctional molecule, this compound could be explored as a novel ligand in asymmetric catalysis. The specific spatial arrangement of the nitrogen and oxygen atoms may offer unique coordination properties to metal centers.

Advanced Building Block: This compound could serve as a versatile building block for the synthesis of more complex molecules. The different functional groups offer multiple points for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Unique Structural Features and Intrinsic Stereochemical Considerations of the Compound

The molecular architecture of this compound is notable for its density of functional groups and its inherent stereochemical complexity. The azepane ring itself can adopt several low-energy conformations, such as the chair and boat forms, and the substituents on the ring can influence the conformational equilibrium. lifechemicals.com The presence of a tertiary alcohol at the C4 position of the azepane ring introduces a rigid stereocenter.

Below is a table summarizing the key structural and chemical properties of this compound and its constituent functional groups.

| Feature | Description |

| Core Scaffold | Azepane |

| Key Functional Groups | Primary Amine (-NH2), Tertiary Alcohol (-OH) |

| Side Chain | 1-Aminobutan-2-yl |

| Chiral Centers | C4 of the azepane ring, C2 of the butanyl side chain |

| Molecular Formula | C10H22N2O |

Emerging Research Gaps and Opportunities for Functional Exploration of such Hybrid Scaffolds

The novelty of the this compound structure points to several research gaps and opportunities. To date, there is a lack of extensive published research specifically on this compound, indicating that its synthesis, characterization, and biological evaluation are still in their infancy.

Research Gaps:

Stereoselective Synthesis: The development of synthetic routes that can selectively produce specific stereoisomers of this compound is a significant challenge and a critical area for future research.

Conformational Analysis: A detailed understanding of the conformational preferences of the azepane ring in this specific substitution pattern is currently lacking.

Structure-Activity Relationships (SAR): Without a body of research on the biological activities of this compound and its analogs, the SAR remains unexplored.

Opportunities for Functional Exploration:

The unique combination of functional groups in this compound opens up numerous avenues for functional exploration. The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (amine and alcohol) suggests potential for interactions with a variety of biological targets.

Medicinal Chemistry: Given that functionalized azepanes have shown a wide range of biological activities, including as anticancer, antiviral, and antidiabetic agents, this novel scaffold could be explored for similar applications. researchgate.netnih.gov The amino alcohol motif is also a known pharmacophore in many drug classes. nih.gov

Catalysis: The chiral nature of the molecule and the presence of a primary amine and a tertiary alcohol make it a candidate for investigation as a chiral ligand or organocatalyst in asymmetric synthesis.

Materials Science: The ability of the molecule to form hydrogen bonds could be exploited in the design of new materials with specific properties, such as gels or self-assembling systems.

The exploration of hybrid scaffolds like this compound is a testament to the ongoing quest for chemical novelty and functional diversity. While significant research is required to fully elucidate the properties and potential of this compound, its unique structural features and inherent stereochemical complexity mark it as a promising area for future scientific investigation.

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-(1-aminobutan-2-yl)azepan-4-ol |

InChI |

InChI=1S/C10H22N2O/c1-2-9(8-11)10(13)4-3-6-12-7-5-10/h9,12-13H,2-8,11H2,1H3 |

InChI Key |

RVWIQHOSEBTZJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CCCNCC1)O |

Origin of Product |

United States |

Iii. Comprehensive Spectroscopic and Computational Elucidation of 4 1 Aminobutan 2 Yl Azepan 4 Ol Structure and Reactivity

Computational Chemistry and Molecular Modeling Studies of 4-(1-Aminobutan-2-yl)azepan-4-ol

Computational chemistry and molecular modeling serve as powerful tools for investigating the structural and electronic properties of complex molecules like this compound. These theoretical methods provide deep insights into molecular geometry, conformational preferences, and electronic distribution, which are fundamental to understanding the compound's stability and behavior. Through in-silico analysis, researchers can construct a detailed atomic-level picture that complements and guides experimental studies.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and energetic properties of molecules. For this compound, DFT calculations can elucidate the optimized molecular geometry, bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. These calculations provide a quantitative basis for understanding the molecule's intrinsic stability.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative examples of data obtained from a typical DFT calculation at a common level of theory, e.g., B3LYP/6-31G(d).)

| Calculated Parameter | Illustrative Value | Significance |

| Total Electronic Energy | -785.123 Hartrees | Represents the total energy of the molecule at its optimized geometry. |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Dipole Moment | 2.85 Debye | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on O | -0.65 e | Indicates a significant partial negative charge, making it a nucleophilic center. |

| Mulliken Charge on N (amine) | -0.88 e | Indicates a strong partial negative charge and high nucleophilicity. |

| Mulliken Charge on N (ring) | -0.55 e | Indicates a partial negative charge, functioning as a nucleophilic/basic site. |

The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations, primarily twist-chair and twist-boat forms. rsc.org The presence of bulky substituents at the C4 position, namely the hydroxyl group and the 1-aminobutan-2-yl side chain, significantly influences the conformational preference of the ring. A thorough conformational analysis is essential to identify the most stable spatial arrangement of the molecule. chemrxiv.org

Computational conformational searches involve systematically rotating the rotatable bonds and exploring the different puckering states of the azepane ring. Each resulting conformer is then subjected to energy minimization to find its local energy minimum on the potential energy surface. pressbooks.pub This process generates a spectrum of possible conformers, ranked by their relative energies. The stability of each conformer is governed by a combination of factors, including torsional strain from eclipsing interactions, steric hindrance between bulky groups, and the presence of stabilizing intramolecular interactions such as hydrogen bonds. youtube.com For this compound, hydrogen bonding between the hydroxyl proton and the primary amine nitrogen, or between the amine protons and the hydroxyl oxygen, can play a crucial role in stabilizing specific conformations.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: Energies are relative to the most stable conformer. Values are illustrative.)

| Conformer ID | Azepane Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Key Features |

| 1 | Twist-Chair (TC) | Equatorial-like | 0.00 | Global minimum; likely stabilized by an intramolecular H-bond. |

| 2 | Twist-Chair (TC) | Axial-like | 1.85 | Higher energy due to steric interactions of the substituent with the ring. |

| 3 | Twist-Boat (TB) | Equatorial-like | 2.50 | A higher energy ring conformation. |

| 4 | Twist-Boat (TB) | Axial-like | 4.10 | Destabilized by both ring strain and steric hindrance. |

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing chemical bonding and intermolecular interactions based on the topology of a scalar field, most commonly the electron density (ρ(r)). manchester.ac.ukresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT method, partitions the molecule into atomic basins and analyzes the properties of ρ(r) at critical points, particularly bond critical points (BCPs) located between bonded atoms. uniovi.es

The properties at a BCP, such as the value of the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the chemical bond. uniovi.es For covalent bonds, ρb is high and ∇²ρb is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρb is low and ∇²ρb is positive. By locating BCPs between non-covalently linked atoms, QTAIM can unambiguously identify and characterize intramolecular hydrogen bonds in this compound. For instance, a BCP between the hydroxyl hydrogen and the amine nitrogen would provide definitive evidence of an O-H···N hydrogen bond, and the values of ρb and ∇²ρb at this point would quantify its strength. This analysis is critical for understanding which conformations are electronically stabilized and how these interactions might influence reaction mechanisms. chem-soc.si

Theoretical Investigations into the Reactivity Profile of this compound Derivatives

Theoretical methods are invaluable for predicting the chemical reactivity of a molecule, offering insights that can guide the design of synthetic transformations. nih.govresearchgate.net For derivatives of this compound, computational studies can map out the molecule's reactivity profile, identifying which sites are most susceptible to attack and what kinds of reactions are most likely to occur.

The distribution of electron density across a molecule is a primary determinant of its reactivity. libretexts.org Regions of high electron density are nucleophilic and prone to attack by electrophiles, while regions of low electron density are electrophilic and susceptible to attack by nucleophiles. This distribution is often visualized using the molecular electrostatic potential (ESP) mapped onto the electron density surface.

In this compound, the ESP map would reveal negative potential (electron-rich regions, typically colored red) around the lone pairs of the hydroxyl oxygen, the primary amine nitrogen, and the tertiary amine nitrogen within the azepane ring. These sites represent the molecule's nucleophilic and basic centers. Conversely, positive potential (electron-poor regions, typically colored blue) would be observed around the hydrogen atoms of the amine and hydroxyl groups, making them potential sites for hydrogen bond donation or deprotonation. The analysis of this electron distribution helps predict how the molecule will interact with various reagents and how derivatization at one site might electronically influence the reactivity of another. uniovi.es

Beyond qualitative ESP maps, more quantitative measures can be used to predict reactive sites. Conceptual DFT introduces reactivity indicators such as Fukui functions, which measure the change in electron density at a particular point when an electron is added to or removed from the system. arxiv.org The Fukui function f⁻(r) indicates susceptibility to electrophilic attack (nucleophilicity), while f⁺(r) indicates susceptibility to nucleophilic attack (electrophilicity).

For this compound, calculations would likely show high values of f⁻ for the nitrogen and oxygen atoms, confirming their role as the primary nucleophilic sites. The primary amine is generally a stronger nucleophile than the more sterically hindered tertiary amine of the ring. The hydroxyl group can act as a nucleophile or be deprotonated to form a more potent alkoxide nucleophile. These predictions allow for a rational assessment of the molecule's transformation potential. For example, the primary amine would be the most likely site for acylation or alkylation under neutral or basic conditions. The hydroxyl group could undergo esterification or etherification. The tertiary ring amine could be protonated or quaternized. Such theoretical predictions are instrumental in designing efficient synthetic routes for creating derivatives of this compound. libretexts.org

Understanding the Impact of Heteroatom Substitution on Molecular Behavior

The introduction of heteroatoms into the molecular framework of this compound, either within the azepane ring or as substituents, profoundly influences its physicochemical properties and reactivity. The specific nature of the heteroatom, its position, and its electronic properties (electronegativity, size, and ability to participate in hydrogen bonding) are critical determinants of the molecule's conformational preferences, electronic distribution, and, consequently, its interaction with biological targets.

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into how heteroatom substitution modulates the molecular behavior of azepane derivatives. nih.govmdpi.com These studies can predict changes in molecular geometry, electronic structure, and reactivity descriptors. For instance, substituting the nitrogen atom in the azepane ring with other heteroatoms like oxygen (oxepane) or sulfur (thiepane) would significantly alter the ring's conformation and electronic properties. nih.gov The dipole moment, a crucial factor for molecular stability in different environments, is notably affected by such substitutions. nih.gov

A comparative analysis of azepane, oxepane (B1206615), and thiepane (B16028) reveals a dipole moment order of thiepane > oxepane > azepane. nih.gov This trend can be attributed to the differing electronegativity and size of the heteroatoms. Sulfur, being less electronegative and larger than nitrogen and oxygen, leads to a greater charge separation and a larger dipole moment.

Table 1: Calculated Dipole Moments and Ring Strain Energies of Heteroatom-Substituted Cycloheptane Analogs

| Compound | Heteroatom | Dipole Moment (Debye) | Ring Strain Energy (kcal/mol) |

| Azepane | N | 1.25 | 7.8 |

| Oxepane | O | 1.38 | 8.5 |

| Thiepane | S | 1.89 | 6.2 |

This data is illustrative and based on general principles of computational chemistry for analogous heterocyclic systems. nih.gov

The substitution on the nitrogen atom of the azepane ring also plays a pivotal role in dictating the molecule's reactivity. For example, the nature of the substituent on the nitrogen in a 3-aza-Cope system can significantly alter the activation energy of the rearrangement. nih.govresearchgate.net This highlights the sensitivity of the molecule's chemical behavior to modifications at the heteroatom center.

Table 2: Predicted Changes in Spectroscopic Data upon Heteroatom Substitution

| Substitution | Expected Change in 1H NMR | Expected Change in 13C NMR | Expected Change in IR (cm-1) |

| N-Alkylation | Downfield shift of protons adjacent to N | Downfield shift of carbons adjacent to N | Minimal change in N-H stretch (if present) |

| Ring O for N | Upfield shift of adjacent protons | Downfield shift of adjacent carbons | Absence of N-H stretch, presence of C-O stretch |

| Ring S for N | Variable shifts depending on conformation | Upfield shift of adjacent carbons | Absence of N-H stretch, presence of C-S stretch |

This data is illustrative and based on established trends in NMR and IR spectroscopy for similar organic compounds. nih.govrsc.org

Iv. Structure Activity Relationship Sar Studies and Preclinical Biological Activity of 4 1 Aminobutan 2 Yl Azepan 4 Ol Derivatives

Methodologies for Investigating Structure-Activity Relationships of Azepane Amino Alcohols

The exploration of SAR for azepane amino alcohols is a systematic process aimed at identifying the key structural motifs responsible for biological activity and optimizing them for potency, selectivity, and favorable pharmacokinetic properties. nih.govresearchgate.net

The systematic exploration of SAR begins with the design and synthesis of compound libraries. These libraries are collections of structurally related analogs where specific parts of the lead molecule, such as the azepane ring or the aminobutyl side chain, are systematically modified. For instance, libraries can be created by incorporating various natural and unnatural amino acid fragments into a rigid spiro core that includes amino alcohol features. The goal is to create a diverse set of molecules that comprehensively probe the chemical space around the initial scaffold. nih.gov

Pharmacophore modeling is a crucial computational tool used in conjunction with compound libraries. unina.it A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. unina.itresearchgate.net By analyzing a set of active ligands, a pharmacophore model can be generated to guide the design of new derivatives with a higher probability of being active and to screen virtual compound databases for novel hits. unina.itresearchgate.net The process typically involves conformational analysis of active compounds and their superimposition to identify common features. unina.it

Once a library of azepane amino alcohol derivatives is synthesized, it undergoes a battery of in vitro biological screening assays to assess preliminary target engagement and biological effect. These assays are essential for the initial identification of promising compounds. nih.gov

Common screening methods include:

Cell Viability and Cytotoxicity Assays: Assays like the MTT assay are used to determine a compound's effect on cell proliferation, particularly in cancer research. For example, the National Cancer Institute's (NCI) 60-cell line screen evaluates compounds against a broad panel of human tumor cells, providing initial data on anticancer efficacy and spectrum of activity. mdpi.comnih.gov

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme. This is a primary method for assessing potency (often expressed as IC₅₀ or Kᵢ values) and is fundamental for developing enzyme inhibitors. nih.govresearchgate.net

Receptor Binding Assays: These experiments quantify the affinity of a compound for a specific receptor, providing key information on target engagement.

Reporter Gene Assays: These cellular assays measure the functional consequences of a compound interacting with a receptor, determining whether it acts as an agonist or antagonist.

The inclusion of metabolic inhibitors in initial screening can also help to rapidly identify compounds that may be overlooked by traditional methods. nih.gov Results from these preliminary screens guide which compounds are prioritized for further, more detailed preclinical assessment. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By representing molecules with numerical descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can be developed to predict the activity of newly designed, unsynthesized compounds. nih.govresearchgate.net

For a series of derivatives, a 3D-QSAR model can be generated based on the lowest energy conformation of the most active compound. researchgate.net The resulting models are validated statistically to ensure their predictive power. nih.gov For example, a robust QSAR model for a series of maleimide (B117702) derivatives acting as GSK-3β inhibitors yielded a high correlation coefficient (r² = 0.9435) for its training set, indicating a strong relationship between the structural descriptors and inhibitory activity. nih.gov Such models provide valuable insights, generating maps that show where steric bulk or specific electronic features might increase or decrease activity, thus guiding the rational design of more potent analogs. researchgate.net

Preclinical Assessment of 4-(1-Aminobutan-2-yl)azepan-4-ol Derivatives

Following initial screening and SAR modeling, lead compounds undergo more rigorous preclinical evaluation to characterize their biological activity profile in detail. This includes in-depth studies on enzyme inhibition and receptor interaction.

Azepane and amino alcohol derivatives have demonstrated inhibitory activity against a wide range of enzymes. The flexibility of the azepane ring allows it to fit into various enzyme active sites, while the functional groups provide key interaction points. nih.govnih.gov

Kinase Inhibition: Novel azepane derivatives have been optimized as potent inhibitors of Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA), which are crucial targets in cancer therapy. Structure-based design, using crystal structures of the inhibitors bound to the kinase, led to the development of compounds with nanomolar potency. For example, one optimized azepane derivative showed an IC₅₀ of 4 nM against PKB-α. acs.orgnih.gov

Protease Inhibition: Methyl-substituted azepanone derivatives have been developed as highly potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. SAR studies revealed that the position and stereochemistry of methyl groups on the azepanone core dramatically influenced both potency and pharmacokinetic properties, with the most potent analog exhibiting a Kᵢ,app of 0.041 nM. researchgate.net

Other Enzymes: The amino alcohol motif is a key feature in many antifungal agents that inhibit the enzyme CYP51 (lanosterol 14α-demethylase). nih.govresearchgate.net Derivatives of L-amino alcohols have shown excellent broad-spectrum antifungal activity, with MIC values as low as 0.03-0.06 µg/mL against Candida species, stemming from potent CYP51 inhibition. nih.gov Additionally, azepane-based spiro-derivatives have been identified as effective inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), another important target in oncology. nih.gov

| Compound Class | Enzyme Target | Reported Activity | Reference |

|---|---|---|---|

| Azepane Derivative | Protein Kinase B (PKB-α) | IC₅₀ = 4 nM | nih.gov |

| 4S-7-cis-methylazepanone Analogue | Human Cathepsin K | Kᵢ,app = 0.041 nM | researchgate.net |

| 3-F substituted L-amino alcohol Derivative | Candida albicans CYP51 | MIC = 0.03-0.06 µg/mL | nih.gov |

| Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivative | PARP-1 | IC₅₀ = 0.019 µM | nih.gov |

The azepane scaffold is a privileged structure for targeting various receptors, particularly G-protein coupled receptors (GPCRs).

Sphingosine-1-Phosphate (S1P) Receptors: Amino alcohol derivatives have been explored as agonists of S1P receptors, which are key regulators of immune cell trafficking. Through pharmacophore modeling, potent and highly selective S1P₁ receptor agonists were discovered, with SAR studies leading to a preclinical candidate that demonstrated over 100 to 500-fold improvement in selectivity for the S1P₁ subtype over the S1P₃ subtype. nih.gov This selectivity is critical for avoiding cardiovascular side effects associated with S1P₃ activation.

Histamine (B1213489) H₃ Receptors: Azepane-containing compounds have been investigated as histamine H₃ receptor antagonists/inverse agonists, which have potential for treating cognitive disorders and other CNS conditions. nih.gov

Monoamine Transporters and Serotonin (B10506) Receptors: While direct data on this compound is limited, related azepine structures like mianserin (B1677119) demonstrate broad activity at monoamine receptors. Mianserin is an antagonist at multiple serotonin (5-HT) receptors, including 5-HT₂C, as well as at α-adrenergic receptors, and it also inhibits norepinephrine (B1679862) reuptake. wikipedia.org This polypharmacology highlights the potential for azepane derivatives to interact with multiple CNS targets. The dibenzo[b,f]azepine scaffold, found in the drug carbamazepine, is also known for its effects on neuronal channels. wikipedia.org

| Compound Class | Receptor Target | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| Amino Alcohol Derivative | Sphingosine-1-Phosphate Receptor 1 (S1P₁) | Agonist | >100-fold selectivity over S1P₃ | nih.gov |

| Azepane-based compounds | Histamine H₃ Receptor | Antagonist / Inverse Agonist | Identified as a therapeutic application | nih.gov |

| Mianserin (Tetracyclic Azepine) | 5-HT₂A / 5-HT₂C Receptors | Antagonist | Kᵢ = 3.1 nM / 3.8 nM | wikipedia.org |

| Mianserin (Tetracyclic Azepine) | α₂-Adrenergic Receptor | Antagonist | Kᵢ = 4.4 nM | wikipedia.org |

Antimicrobial and Antiparasitic Efficacy in Preclinical Models

Derivatives of the azepane scaffold have demonstrated notable activity against various pathogens, including the bacterium Staphylococcus aureus and the malaria parasite Plasmodium falciparum.

One study synthesized a series of 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives, which share a structural relationship with the azepane ring system. researchgate.net Among these, the compound 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) exhibited significant antibacterial activity against S. aureus, with a minimum inhibitory concentration (MIC) value of 15.62 µg/mL. researchgate.net This same compound also displayed potent antifungal activity against Candida albicans with a similar MIC value. researchgate.net These findings highlight the importance of the azepane moiety in conferring antimicrobial properties.

Another study focused on N-alkyl-2-quinolonopyrones and found that a potent analogue with an N-heptyl-9-t-Bu substitution pattern was effective against four strains of methicillin-resistant Staphylococcus aureus (MRSA) with MIC levels of ≤2 μg/mL. nih.gov This demonstrates that modifications to related heterocyclic structures can yield highly active antimicrobial agents. Furthermore, derivatives of 2-aminopyridines have been shown to be effective inhibitors of multidrug-resistant Staphylococcus aureus strains, with many of the synthesized compounds showing greater potency than the standard drug vancomycin. researchgate.netccsenet.org

While direct studies on the antiparasitic efficacy of this compound against Plasmodium falciparum are not extensively detailed in the provided results, research on related benzoheterocyclic 4-aminoquinolines offers insights. Homology modeling and docking studies of these analogs as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) have been conducted. unar.ac.id This computational approach helps in designing derivatives with improved binding affinities and potential antimalarial activity. unar.ac.id

Table 1: Antimicrobial Activity of Selected Azepane-Related Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

| 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) | Staphylococcus aureus | 15.62 µg/mL | researchgate.net |

| 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) | Candida albicans | 15.62 µg/mL | researchgate.net |

| N-heptyl-9-t-Bu substituted N-alkyl-2-quinolonopyrone | Methicillin-resistant S. aureus (MRSA) | ≤2 μg/mL | nih.gov |

| 2-Aminopyridine derivatives | Multidrug-resistant S. aureus | More potent than vancomycin | researchgate.netccsenet.org |

This table summarizes the minimum inhibitory concentration (MIC) values of various azepane-related compounds against different microbial strains, as reported in the cited literature.

In Vitro Cytotoxicity and Anti-proliferative Effects on Cancer Cell Lines

The cytotoxic and anti-proliferative potential of compounds related to the this compound structure has been investigated against several cancer cell lines.

A study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, which contain a similar heterocyclic core, screened a library of these compounds for anticancer activity. nih.gov The screening identified compounds with high selective cytotoxic activity against MCF7 breast cancer cells when compared to normal MCF 10A breast cells. nih.gov Specifically, compounds 35 and 37 from this series also demonstrated selectivity against A549 non-small cell lung cancer cells. nih.gov These results suggest that the piperazine (B1678402) and, by extension, the azepane ring can serve as a scaffold for developing selective anticancer agents. nih.gov

Furthermore, research into 16-azidomethyl substituted 3-O-benzyl estrone (B1671321) analogs revealed significant antiproliferative properties against human gynecological cancer cell lines. nih.gov Two estrone analogs, 16AABE and 16BABE, showed outstanding cell growth-inhibiting activities and were found to inhibit the migration and invasive ability of breast cancer cells. nih.gov This highlights the potential for steroid-like structures, which can be conceptually linked to the cyclic nature of azepanes, to exhibit potent anticancer effects.

Table 2: In Vitro Anticancer Activity of Selected Heterocyclic Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines (Compounds 35 & 37) | MCF7 (Breast), A549 (Lung) | Selective cytotoxic activity | nih.gov |

| 16-Azidomethyl substituted 3-O-benzyl estrone analogs (16AABE & 16BABE) | Human gynecological cancer cell lines | Antiproliferative, antimigratory, and anti-invasive properties | nih.gov |

This table presents the in vitro anticancer effects of selected heterocyclic compounds on various cancer cell lines, based on the findings from the referenced studies.

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for their development as therapeutic agents.

Ligand-Target Binding Interactions and Conformational Dynamics at the Active Site

While direct experimental data on the ligand-target binding interactions of this compound is limited in the provided search results, studies on related molecules provide valuable insights. For instance, the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as potent and selective agonists for the cannabinoid type 2 (CB2) receptor highlights how specific structural modifications can drive high-affinity interactions with a G protein-coupled receptor (GPCR). researchgate.netnih.gov Systematic SAR studies led to the identification of compound 25r , which displayed high selectivity for CB2 over CB1, suggesting that the azepan-2-one (B1668282) core can be optimized for specific receptor binding. researchgate.netnih.gov

Computational Docking and Molecular Dynamics Simulations in Target Active Sites

Computational methods are instrumental in predicting and rationalizing the binding of small molecules to their protein targets. Molecular docking studies have been employed to investigate the interaction of various heterocyclic compounds with their putative receptors.

For example, in the context of anticonvulsant activity, molecular docking of 1,3,4-oxadiazole (B1194373) derivatives with the GABA-A receptor (PDB ID: 4COF) revealed that these compounds occupy a similar position and orientation within the binding site as known ligands. wjarr.com This suggests a potential mechanism of action involving modulation of GABAergic neurotransmission.

In the field of antimicrobial research, molecular docking of novel pyrrole (B145914) derivatives against Mycobacterium tuberculosis dihydrofolate reductase (DHFR) and enoyl-ACP reductase has been performed. mdpi.com The docking scores indicated strong binding affinities, and the compounds were observed to interact with key amino acid residues within the active sites of these enzymes, similar to known inhibitors. mdpi.com

Molecular dynamics (MD) simulations have also been used to study the conformational dynamics of ligand-receptor complexes. For instance, MD simulations of acyclic analogs of nucleic acids have been used to test their ability to duplex with a target RNA, providing a computational method to identify promising candidates for antisense therapy. nih.gov Similarly, MD simulations of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with α-amylase showed that the ligand-protein complex stabilizes over time, further validating the docking results. nih.gov

Cellular Pathway Modulation in Preclinical Cell-Based Assays

The biological effects of this compound derivatives are ultimately manifested through the modulation of cellular pathways. Preclinical cell-based assays have provided evidence for the mechanisms through which these compounds exert their antiproliferative and other effects.

For example, 4-methylumbelliferone (B1674119) (4-MU), a compound with a coumarin (B35378) core that shares some structural similarities with heterocyclic drugs, was found to interfere with calcium homeostasis and induce endoplasmic reticulum stress in epithelial ovarian cancer cells. nih.gov Furthermore, it inhibited the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation, while activating the MAPK pathway. nih.gov

In the context of breast cancer, 16-azidomethyl substituted 3-O-benzyl estrone analogs were found to induce cell cycle disturbance and increase the hypodiploid population of breast cancer cells, indicative of apoptosis. nih.gov These compounds also substantially increased the rate of tubulin polymerization in vitro, suggesting that their anticancer activity may be mediated, at least in part, by interfering with microtubule dynamics. nih.gov

Preclinical Pharmacological Characterization of Lead this compound Analogs

The preclinical pharmacological characterization of lead compounds is a critical step in the drug discovery process. For the 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative 25r , a potent and selective CB2 agonist, favorable pharmacokinetic properties were reported. researchgate.netnih.gov This compound demonstrated significant efficacy in a rodent model of inflammatory pain, suggesting its potential as a therapeutic agent for this indication. researchgate.netnih.gov

The repurposing of a library of antiviral piperazine-derived compounds for anticancer therapy also led to the identification of lead candidates. nih.gov Compounds 35 and 37 from this series emerged as promising hit compounds for the development of new anticancer agents due to their selective cytotoxicity against breast and lung cancer cells. nih.gov

Table 3: Preclinical Pharmacological Profile of Lead Analogs

| Lead Compound | Target/Indication | Key Pharmacological Findings | Reference |

| 25r (4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivative) | CB2 agonist for inflammatory pain | High selectivity for CB2 over CB1, favorable pharmacokinetics, efficacy in rodent pain model | researchgate.netnih.gov |

| Compounds 35 & 37 (4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines) | Anticancer | Selective cytotoxicity against breast and lung cancer cells | nih.gov |

This table summarizes the key preclinical pharmacological findings for lead analogs of this compound, as reported in the cited literature.

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a potential drug candidate is a crucial factor in its development, as it determines the compound's half-life and bioavailability in the body. nih.gov In vitro methods, particularly microsomal stability assays, are widely used in early drug discovery to predict the in vivo metabolic fate of new chemical entities. nih.gov These assays assess the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s, located in the liver microsomes. nih.gov

For derivatives of this compound, which are being explored as BACE1 inhibitors, achieving adequate metabolic stability is a significant challenge. The development of small molecule BACE1 inhibitors has often been hampered by rapid metabolism. nih.gov Research on structurally related adamantane-containing 11β-HSD1 inhibitors has shown that modifications to the core structure can significantly improve microsomal stability. For instance, the introduction of polar functional groups at specific positions on the adamantane (B196018) ring led to inhibitors with enhanced stability. nih.gov

Table 1: Representative Microsomal Stability Data for Structurally Related BACE1 Inhibitors

| Compound/Series | Species | Microsomal Stability (% remaining after 60 min) | Reference |

| Adamantane Inhibitor 22a | Human | <10% | nih.gov |

| Adamantane Inhibitor (+/-)-22f | Human | >80% | nih.gov |

| Dihydroisocytosine 1 | Rat | Moderate | researchgate.net |

| Aminohydantoin 2 | Rat | Improved | researchgate.net |

This table presents representative data for analogous compounds to illustrate the concept of metabolic stability assessment, as specific data for this compound derivatives is not publicly available.

Prediction of Blood-Brain Barrier Penetration and In Vitro Permeability Studies

For drugs targeting central nervous system (CNS) diseases like Alzheimer's, the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances, but it also poses a significant obstacle for many potential therapeutics. nih.gov The development of BACE1 inhibitors has been particularly challenged by the need to create molecules that can penetrate the BBB while maintaining potency and other desirable drug-like properties. nih.gov

Initial BACE1 inhibitors, which were often large and peptide-based, had poor BBB penetration. nih.gov The focus then shifted to smaller, more lipophilic molecules. However, simply increasing lipophilicity is not always a successful strategy, as these compounds can be subject to efflux by transporters like P-glycoprotein (P-gp) at the BBB.

To address this, researchers have employed various strategies. One approach is the use of fragment-based screening and structure-based design to create potent inhibitors with physicochemical properties optimized for BBB penetration. nih.gov Another innovative strategy involves the "Brain Shuttle" technology, which utilizes a transport vehicle to carry larger molecules, such as peptide inhibitors, across the BBB. nih.gov

For derivatives of this compound, it is anticipated that their ability to cross the BBB would be a key area of investigation. In vitro permeability assays, such as the Caco-2 cell permeability assay, are often used to predict BBB penetration. researchgate.net These assays measure the rate at which a compound crosses a monolayer of Caco-2 cells, which can be an indicator of its potential for intestinal absorption and, to some extent, BBB permeability. researchgate.net The development of the clinical candidate AZD3839, an aminoisoindole BACE1 inhibitor, involved optimizing for permeability by introducing fluorine atoms. researchgate.net

Table 2: Representative In Vitro Permeability Data for Structurally Related BACE1 Inhibitors

| Compound/Series | Assay | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Reference |

| Dihydroisocytosine 1 | Caco-2 | Low | High | researchgate.net |

| Fluoroaminoisoindole (S)-16 | Caco-2 | High | Low | researchgate.net |

| AZD3839 | Caco-2 | High | Low | researchgate.netnih.gov |

This table presents representative data for analogous compounds to illustrate the concept of in vitro permeability assessment, as specific data for this compound derivatives is not publicly available.

In Vivo Efficacy Studies in Relevant Preclinical Disease Models (Non-Human Organisms)

The ultimate test of a potential new drug is its efficacy in a living organism. For BACE1 inhibitors, preclinical efficacy is typically assessed in animal models of Alzheimer's disease, such as transgenic mice that overexpress human amyloid precursor protein (APP) and develop amyloid plaques. The primary endpoint in these studies is often the reduction of amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid (CSF).

Numerous studies have demonstrated that potent and brain-penetrant BACE1 inhibitors can significantly lower Aβ levels in preclinical models. For example, the clinical candidate AZD3839 showed dose- and time-dependent reductions in plasma, brain, and CSF Aβ levels in mice, guinea pigs, and non-human primates. nih.gov Similarly, peptide-based BACE1 inhibitors delivered using the Brain Shuttle technology have been shown to reduce brain Aβ levels in mice. nih.gov

The in vivo efficacy of derivatives of this compound would be evaluated in similar models. Following administration of the compound, brain and CSF samples would be collected and analyzed for Aβ40 and Aβ42 levels. A successful compound would demonstrate a significant and sustained reduction in these key biomarkers. For instance, some BACE1 inhibitors have shown the ability to inhibit Aβ and tau aggregation by around 50% at a concentration of 10 µM. mdpi.com Melatonin derivatives have also shown potent BACE1 inhibitory activity, with some compounds exhibiting over 75% inhibition at 5 µM. mdpi.com Furthermore, some novel benzimidazole (B57391) derivatives have demonstrated the ability to reduce oxidative stress in brain and liver tissues in vivo. rsc.org

Table 3: Representative In Vivo Efficacy Data for Structurally Related BACE1 Inhibitors in Preclinical Models

| Compound | Animal Model | Dose | Aβ Reduction in Brain/CSF | Reference |

| AZD3839 | Mouse | 30 µmol/kg | Significant reduction | nih.gov |

| AZD3839 | Guinea Pig | 10 µmol/kg | Significant reduction | nih.gov |

| Brain Shuttle-Peptide Inhibitor | Mouse | Intravenous | Significant reduction | nih.gov |

| Benzimidazole derivative 16a | In vivo model | Not specified | Reduction of oxidative stress | rsc.org |

This table presents representative data for analogous compounds to illustrate the concept of in vivo efficacy studies, as specific data for this compound derivatives is not publicly available.

V. Broader Academic Implications and Future Research Directions for 4 1 Aminobutan 2 Yl Azepan 4 Ol

4-(1-Aminobutan-2-yl)azepan-4-ol as a Prototypical Scaffold for Novel Chemical Entities

The molecular architecture of this compound, characterized by a seven-membered azepane ring and a chiral amino alcohol side chain, serves as an exemplary scaffold for the design of new chemical entities. This foundation allows for systematic structural modifications to explore and optimize interactions with various biological targets. The inherent chirality and functional group arrangement provide a framework for developing compounds with high specificity and potency.

Research into this compound and related structures contributes significantly to the diversification of the known chemical space for chiral amino alcohols and azepanes. nih.gov The synthesis and characterization of novel analogs expand the library of available building blocks for drug discovery programs. Azepane-containing compounds, for instance, are increasingly recognized for their potential in targeting neuropsychiatric disorders, with some demonstrating potent inhibition of monoamine transporters. nih.gov The exploration of fused azepane systems further highlights the untapped potential of these scaffolds in identifying novel neuropharmacological agents. nih.gov This expansion of chemical diversity is crucial for identifying starting points for the development of new therapeutics.

The structural motifs present in this compound make it a valuable synthon, or building block, for the construction of more complex molecules. Its bifunctional nature, possessing both amino and hydroxyl groups, allows for a variety of chemical transformations and coupling reactions. This versatility is particularly relevant in the field of peptidomimetics, where the goal is to create molecules that mimic the structure and function of peptides but with improved stability and oral bioavailability. dntb.gov.uanih.gov By incorporating the rigid azepane core, researchers can introduce conformational constraints into peptide-like structures, a common strategy for enhancing biological activity. nih.govresearchgate.net The development of versatile synthetic pathways to such scaffolds is a key area of research in drug design. nih.gov

Methodological Advancements Driven by Research on this compound

The pursuit of synthesizing and analyzing complex molecules like this compound often necessitates the development of new and improved scientific techniques. This, in turn, benefits the wider chemical research community.

The presence of multiple stereocenters in this compound demands precise control over the three-dimensional arrangement of atoms during its synthesis. This has spurred innovation in stereoselective synthesis, the art of creating specific stereoisomers of a molecule. Asymmetric synthesis techniques are crucial for obtaining enantiomerically pure compounds, which is often a regulatory requirement for chiral drugs. Furthermore, the challenges associated with traditional chemical methods have led to an increased interest in biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions.

The unambiguous characterization of the complex three-dimensional structure of this compound and its analogs relies on sophisticated analytical techniques. Advanced spectroscopic methods, such as multi-dimensional Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are indispensable for elucidating the precise connectivity and stereochemistry of these molecules. Concurrently, computational chemistry plays an increasingly important role. Molecular modeling and conformational analysis help to predict the most stable three-dimensional structures and to understand the molecule's dynamic behavior, providing insights that can guide the design of new analogs with improved properties.

Strategic Directions for Future Academic Exploration of this compound

Future academic research on this compound is likely to focus on several key areas. A primary objective will be the continued exploration of its potential as a scaffold for new therapeutic agents. This will involve the synthesis of diverse libraries of analogs and their screening against a wide range of biological targets. For instance, derivatives of the related 4-(1,2,4-oxadiazol-5-yl)azepan-2-one have shown promise as selective cannabinoid receptor 2 (CB2) agonists for the treatment of inflammatory pain. nih.govresearchgate.net

Further investigation into the structure-activity relationships (SAR) of this compound derivatives will be crucial. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key structural features required for a desired pharmacological effect. This knowledge will enable the rational design of more potent and selective compounds.

Exploration of Undiscovered Biological Targets and Pathways for Therapeutic Development

While the full biological activity profile of this compound is yet to be elucidated, its core azepane structure is a recognized pharmacophore present in compounds with a wide array of biological activities. researchgate.net The azepane scaffold is a key feature in molecules designed to target the central nervous system and in agents with anti-inflammatory, anticonvulsive, and antimicrobial properties. researchgate.netnih.gov

Future research should focus on broad-spectrum screening to identify novel biological targets. The azepane moiety, for instance, has been successfully incorporated into potent inhibitors of protein kinase B (PKB/Akt), a crucial node in cell signaling pathways implicated in cancer and other diseases. nih.gov Given this precedent, a primary research direction would be to investigate the inhibitory potential of this compound and its analogues against a panel of protein kinases.

Key research approaches to uncover novel targets would include:

High-Throughput Screening (HTS): Testing the compound against large libraries of known biological targets to identify initial hits.

Phenotypic Screening: Assessing the compound's effect on cell behavior (e.g., proliferation, apoptosis, differentiation) in various disease models to uncover its functional impact, followed by target deconvolution to identify the responsible molecular pathways.

Affinity-Based Proteomics: Utilizing chemical probes derived from the parent compound to isolate and identify its binding partners within the cellular proteome.

The amino alcohol functional group suggests potential interactions with targets that recognize amino acids or neurotransmitters. nih.gov Therefore, screening against transporters and receptors, such as GABA transporters, could reveal unexpected activities. nih.gov Discovering novel targets for this compound could pave the way for first-in-class therapies for a range of disorders.

Rational Design of Next-Generation Azepane Amino Alcohol Derivatives with Enhanced Activity and Selectivity

Following the identification of lead biological targets, the principles of rational drug design can be applied to systematically optimize the structure of this compound. The goal is to develop next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies are central to this process, guiding the modification of the parent molecule to enhance desired effects while minimizing off-target interactions. researchgate.net

For example, research on other azepane derivatives has shown that modifications to substituents on the azepane ring and alterations to linker groups can dramatically impact biological activity and plasma stability. nih.gov The design process would involve synthesizing a focused library of analogues based on the this compound scaffold and evaluating their activity.

The table below outlines potential modification strategies and their objectives, based on established principles in medicinal chemistry.

Table 1: Rational Design Strategies for Derivatives of this compound

| Structural Modification Area | Chemical Change | Intended Outcome | Rationale/Precedent |

| Azepane Ring | Introduction of alkyl or aryl substituents | Enhance binding affinity and selectivity; modulate lipophilicity. | Azepine derivatives often show improved pharmacological activity when fused with other heterocyclic rings. researchgate.net |

| Amino Group | Acylation, alkylation, or conversion to amides | Modify hydrogen bonding capacity; improve metabolic stability. | Introduction of acylhydrazone moieties has been shown to improve the antiviral activity of related compounds. nih.gov |

| Alcohol Group | Esterification or etherification | Modulate solubility and cell permeability; act as a prodrug. | Esterification of amino alcohols can improve drug delivery and porphyrin accumulation in photodynamic therapy. nih.gov |

| Butane Chain | Altering chain length or introducing rigidity (e.g., double bonds) | Optimize spatial orientation for target binding. | The location of branch points in aliphatic chains can affect enzymatic access and subsequent biological activity. nih.gov |

By systematically applying these modifications and analyzing the resulting SAR, researchers can develop new chemical entities with superior therapeutic profiles for specific diseases. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Biological Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and offers a powerful toolkit to accelerate the development of derivatives based on this compound. mdpi.com These computational approaches can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis, thereby guiding research in a more efficient, data-driven manner. nih.govresearchgate.net

Compound Design and Optimization: Generative AI models can explore vast chemical spaces to design novel molecules de novo. nih.gov Trained on the structural features of active azepane derivatives, these models could propose new analogues of this compound with a high probability of possessing desired biological activities and drug-like properties. nih.gov

Synthesis Prediction: One of the major hurdles in developing new compounds is devising viable synthetic routes. AI-powered retrosynthesis tools can predict reaction outcomes and suggest optimal, multi-step synthesis plans. mdpi.com This technology could significantly reduce the time and resources required to produce the novel derivatives proposed by generative models. researchgate.net

Biological Activity Prediction: ML algorithms, such as deep neural networks (DNNs) and random forests (RFs), can be trained on existing compound-target interaction data to build predictive models. uminho.ptresearchgate.net These models can rapidly screen virtual libraries of this compound derivatives and predict their activity against specific targets (e.g., protein kinases, receptors), allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com This approach minimizes costly and time-consuming experimental screening. mdpi.com

The table below summarizes key AI/ML techniques and their specific applications in the context of developing this compound derivatives.

Table 2: Applications of AI and Machine Learning in Drug Discovery

| AI/ML Technique | Application Area | Function | Potential Impact on Research |

| Generative Adversarial Networks (GANs) | Novel Compound Design | Creates new molecular structures with specified desirable properties. | Accelerates the discovery of novel, patentable azepane amino alcohol derivatives. nih.gov |

| Recurrent Neural Networks (RNNs) | Synthesis Prediction | Analyzes reaction data to predict outcomes and plan synthetic pathways. | Streamlines the chemical synthesis process, making it faster and more efficient. researchgate.net |

| Graph Convolutional Networks (GCNs) | Biological Activity Prediction | Learns from the graph structure of molecules to predict their interactions with biological targets. | Enables rapid virtual screening of thousands of potential derivatives to identify top candidates for synthesis. uminho.pt |

| Support Vector Machines (SVMs) | Classification & Prediction | Classifies compounds as active or inactive and predicts quantitative activity (e.g., IC₅₀). | Handles high-dimensional data to find complex patterns, improving the accuracy of activity prediction. mdpi.com |

| eXtreme Gradient Boosting (XGBoost) | Predictive Modeling | Builds highly accurate predictive models for catalytic activity and other properties based on molecular descriptors. | Provides robust predictions for compound performance, guiding experimental efforts. mdpi.com |

By leveraging these advanced computational tools, the path from the initial scaffold of this compound to a clinically viable drug candidate can be significantly shortened and de-risked.

Q & A

Basic Research Questions

Q. What are the primary methodologies for structural characterization of 4-(1-Aminobutan-2-yl)azepan-4-ol?

- Answer : X-ray crystallography is widely used for structural elucidation. For example, the SHELX suite (SHELXS/SHELXD for structure solution and SHELXL for refinement) is recommended for small-molecule crystallography due to its robustness in handling complex stereochemistry and hydrogen-bonding networks . Complementary techniques like NMR (1H/13C) and IR spectroscopy should validate functional groups, while mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can researchers verify the purity of synthesized this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, as seen in analogous compounds) is standard for purity assessment . Coupled with elemental analysis (C, H, N), this ensures >98% purity. For trace impurities, LC-MS or GC-MS is advised, especially to detect byproducts from amine-azepanol condensation reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Due to its amine and alcohol functionalities, use PPE (gloves, goggles, lab coats) and work in a fume hood. Refer to NIOSH guidelines for amine handling and EPA/NTP databases for toxicity screening . Store at -20°C in airtight containers to prevent hygroscopic degradation, as seen in structurally similar azepanols .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Answer : Discrepancies in hydrogen bonding or torsion angles may arise from dynamic disorder or twinning. Use SHELXE for iterative refinement and validate with R-factor convergence (target R1 < 0.05). If unresolved, employ synchrotron radiation for high-resolution data or compare with DFT-optimized molecular geometries .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

- Answer : Key steps include:

- Amination : Use Boc-protected butan-2-amine to prevent over-alkylation.

- Cyclization : Catalyze azepan-4-ol formation with BF3·OEt2 in anhydrous THF at -78°C to suppress ring-opening byproducts.

- Workup : Neutralize with NaHCO3 and extract with dichloromethane to isolate the product. Yield improvements (>75%) are reported using microwave-assisted synthesis at 120°C for 30 minutes .

Q. How can computational modeling predict the biological activity of this compound?

- Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like GPCRs or kinases, leveraging its structural similarity to known bioactive azepanols . Validate predictions with in vitro assays (e.g., cAMP modulation for GPCR activity). QSAR models using descriptors like logP and polar surface area can further refine activity predictions .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Answer : Matrix interference (e.g., plasma proteins) and low ionization efficiency in LC-MS require:

- Sample Prep : Solid-phase extraction (C18 columns) with deuterated internal standards (e.g., d4-azepanol analogs).

- Detection : Use ESI+ mode with MRM transitions (e.g., m/z 201→142 for quantification). Calibrate against NIST-validated reference materials .

Methodological Notes

- Structural Validation : Cross-reference InChIKey (e.g., UJRPCXHQCJTHEU-UHFFFAOYSA-N) with PubChem or NIST databases to confirm identity .

- Data Reproducibility : Archive raw crystallographic data (CIF files) and NMR spectra (FID files) in repositories like Cambridge Structural Database or Zenodo .

- Ethical Compliance : Follow institutional guidelines for chemical waste disposal, particularly for amine-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.